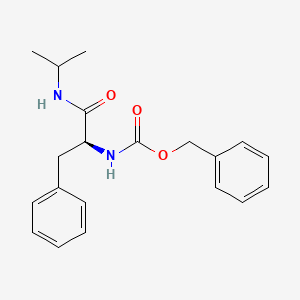
N-Benzyloxycarbonyl-(L)-Phenylalanine Isopropylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyloxycarbonyl-(L)-Phenylalanine Isopropylamide is a compound that belongs to the class of organic compounds known as carbamates. It is often used in organic synthesis, particularly in the protection of amine groups. The benzyloxycarbonyl (Cbz) group is a common protecting group for amines, which can be easily introduced and removed under specific conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl-(L)-Phenylalanine Isopropylamide typically involves the protection of the amine group of L-Phenylalanine with a benzyloxycarbonyl group. This can be achieved by reacting L-Phenylalanine with benzyl chloroformate in the presence of a mild base at room temperature . The resulting N-Benzyloxycarbonyl-(L)-Phenylalanine is then reacted with isopropylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-Benzyloxycarbonyl-(L)-Phenylalanine Isopropylamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The benzyloxycarbonyl group can be removed through reduction reactions, such as hydrogenolysis.
Substitution: The compound can undergo substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenolysis.
Substitution: Reagents such as sodium borohydride and nickel chloride can be used for the deprotection of the benzyloxycarbonyl group.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrogenolysis of this compound results in the formation of L-Phenylalanine Isopropylamide and benzyl alcohol.
科学的研究の応用
N-Benzyloxycarbonyl-(L)-Phenylalanine Isopropylamide has several applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
作用機序
The mechanism of action of N-Benzyloxycarbonyl-(L)-Phenylalanine Isopropylamide involves the protection of the amine group, which reduces the nucleophilicity of the nitrogen atom. This allows for selective reactions to occur at other functional groups without interference from the amine group. The benzyloxycarbonyl group can be removed under specific conditions, such as hydrogenolysis, to regenerate the free amine .
類似化合物との比較
Similar Compounds
N-Benzyloxycarbonyl-L-Proline: Similar in structure and used as a protecting group for amines.
N-Benzyloxycarbonyl-L-Serine: Another compound used for protecting amine groups in organic synthesis.
Uniqueness
N-Benzyloxycarbonyl-(L)-Phenylalanine Isopropylamide is unique due to its specific application in protecting the amine group of L-Phenylalanine, allowing for selective reactions to occur. Its ease of introduction and removal makes it a valuable tool in organic synthesis and pharmaceutical development.
特性
IUPAC Name |
benzyl N-[(2S)-1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15(2)21-19(23)18(13-16-9-5-3-6-10-16)22-20(24)25-14-17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3,(H,21,23)(H,22,24)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFYARMEHDWPCK-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
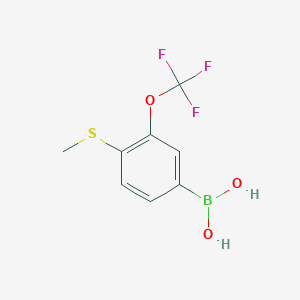
![[2-(Trifluoromethyl)piperidin-4-YL]boronic acid](/img/structure/B7944734.png)
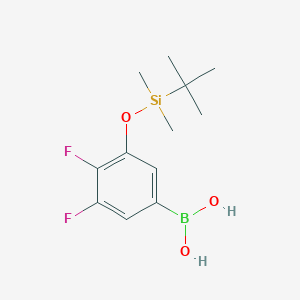
![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7944743.png)
![1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-pyrrolo[2,3-B]pyridine](/img/structure/B7944748.png)
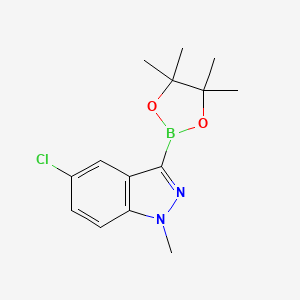
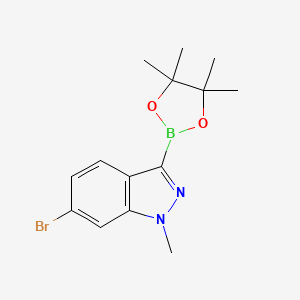
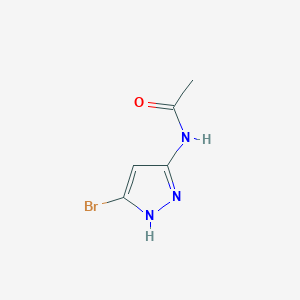
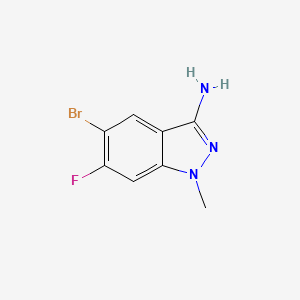
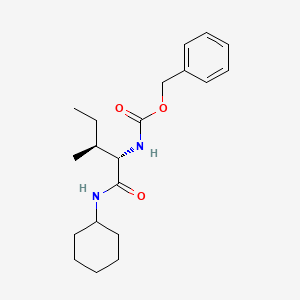
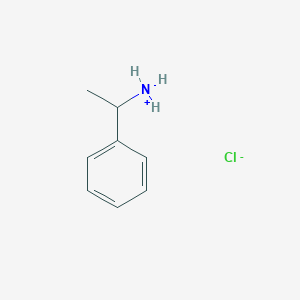
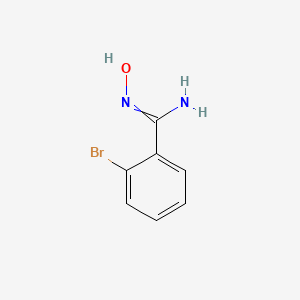
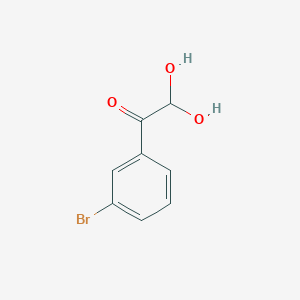
![5-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7944830.png)
